
4H-1-Benzopyran-4-one, 8-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-4H-chromen-4-one is a fluorinated derivative of chromone, a class of oxygen-containing heterocycles. Chromones are known for their wide distribution in nature and their broad spectrum of biological activities, including antiallergic, anti-inflammatory, antidiabetic, antitumor, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxyacetophenone derivatives with fluorinated benzaldehydes in the presence of a base, followed by cyclization to form the chromone ring . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial Production Methods: Industrial production of 8-Fluoro-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound . Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone ring into chromanone or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chromanones .
Scientific Research Applications
8-Fluoro-4H-chromen-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Fluoro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites and blocking their activity . The fluorine atom enhances the compound’s binding affinity and selectivity, contributing to its biological effects .
Comparison with Similar Compounds
Chroman-4-one: Lacks the fluorine atom but shares a similar core structure and exhibits diverse biological activities.
Flavone: Another oxygen-containing heterocycle with a similar structure but different substitution patterns.
Coumarin: A related compound with a lactone ring, known for its anticoagulant properties.
Uniqueness: 8-Fluoro-4H-chromen-4-one stands out due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable scaffold for drug development and other applications .
Properties
CAS No. |
75487-85-3 |
|---|---|
Molecular Formula |
C9H5FO2 |
Molecular Weight |
164.13 g/mol |
IUPAC Name |
8-fluorochromen-4-one |
InChI |
InChI=1S/C9H5FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H |
InChI Key |
QLGMRIUNTQALNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-methylbenzoate](/img/structure/B13059271.png)
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059273.png)

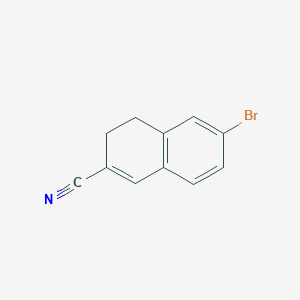
![3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13059307.png)
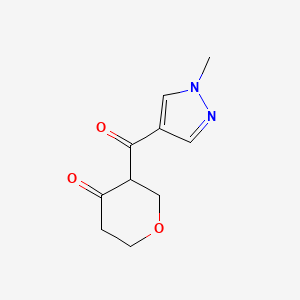
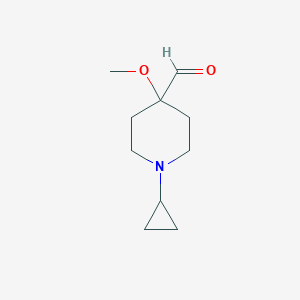
![ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B13059327.png)
![2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)
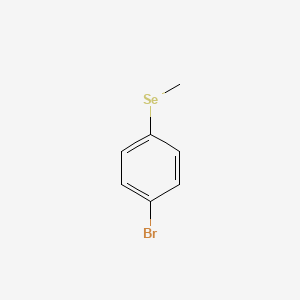
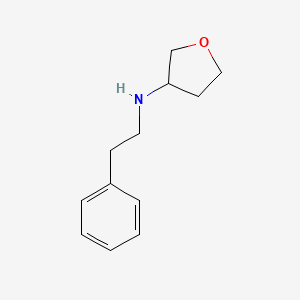
![3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13059356.png)


